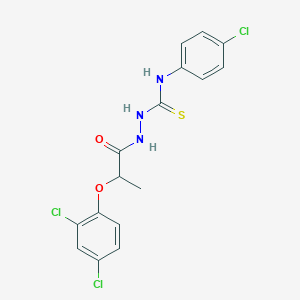

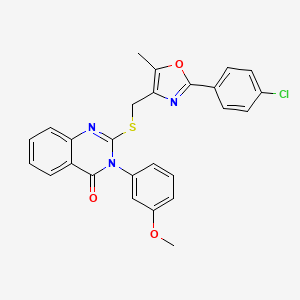

![molecular formula C19H15NO3 B2514952 2-{1-[(3-acétylphényl)amino]éthylidène}-2,3-dihydro-1H-indène-1,3-dione CAS No. 497061-06-0](/img/structure/B2514952.png)

2-{1-[(3-acétylphényl)amino]éthylidène}-2,3-dihydro-1H-indène-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

The exact mechanism of action of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of the enzyme activity leads to the anti-inflammatory and anti-bacterial effects of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione. Additionally, 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione is thought to act as an antioxidant, which can protect cells from oxidative damage.

Biochemical and Physiological Effects

2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione has been found to possess anti-inflammatory and anti-bacterial activities. It has also been studied for its potential to inhibit the growth of cancer cells. Additionally, 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione has been found to act as an antioxidant, which can protect cells from oxidative damage. Furthermore, 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential to reduce inflammation and improve wound healing.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity and its potential as a drug candidate. Additionally, it is simple and efficient to synthesize, making it a preferred method for synthesizing 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione. However, there are some limitations to using 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione in lab experiments. For example, the exact mechanism of action of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione is not yet fully understood, and its effects on humans are still being studied.

Orientations Futures

Future research on 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione could focus on further elucidating its mechanism of action and exploring its potential applications in pharmaceuticals and biochemistry. Additionally, further research could be conducted on its potential to inhibit the growth of cancer cells and its ability to act as an antioxidant. Additionally, further research could be conducted on its potential to reduce inflammation and improve wound healing. Finally, further research could be conducted on its potential to be used in organic synthesis.

Méthodes De Synthèse

2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized via a three-step process. The first step involves the condensation reaction of aniline and acetaldehyde, which yields an aldimine. The aldimine is then reacted with an alkyl halide to form the corresponding alkyl aldimine. Finally, the alkyl aldimine is reacted with a base to produce 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione. This synthesis method is simple and efficient, making it a preferred method for synthesizing 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione.

Applications De Recherche Scientifique

- Les dérivés de l'indole ont suscité un intérêt pour leur potentiel en tant qu'agents anticancéreux. Les chercheurs explorent leur capacité à inhiber la croissance des cellules cancéreuses, induire l'apoptose (mort cellulaire programmée) et interférer avec la progression tumorale .

- Les dérivés de l'indole présentent des propriétés antimicrobiennes contre les bactéries, les champignons et les virus. Ces composés peuvent servir de pistes pour le développement de nouveaux antibiotiques ou médicaments antiviraux .

- Les indoles sont connus pour leur activité anti-inflammatoire. Ils peuvent moduler les réponses immunitaires et réduire l'inflammation dans diverses maladies .

- Certains dérivés de l'indole présentent des effets neuroprotecteurs, pouvant prévenir ou atténuer les maladies neurodégénératives telles que la maladie d'Alzheimer ou de Parkinson .

- Les dérivés de l'indole interagissent souvent avec les enzymes, affectant leur activité. Ce composé pourrait potentiellement inhiber des enzymes spécifiques impliquées dans les voies pathologiques .

- Les composés à base d'indole présentent souvent des propriétés photophysiques intéressantes, telles que la fluorescence ou la phosphorescence. Ces propriétés peuvent être exploitées dans les capteurs, les agents d'imagerie ou les dispositifs optoélectroniques .

Propriétés anticancéreuses

Activité antimicrobienne

Effets anti-inflammatoires

Propriétés neuroprotectrices

Inhibition enzymatique

Propriétés photophysiques

Propriétés

IUPAC Name |

2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWANUSVFZHZSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

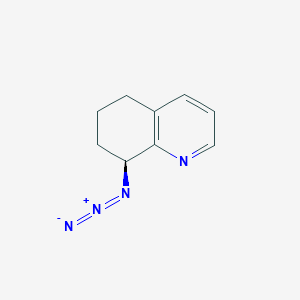

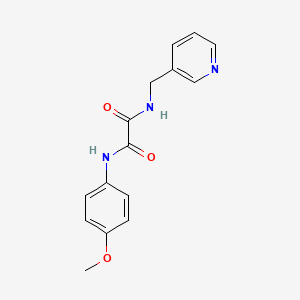

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

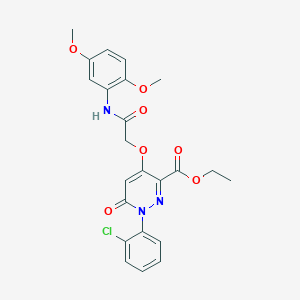

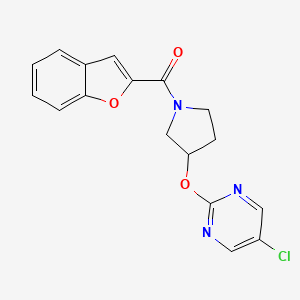

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

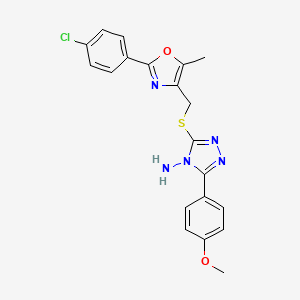

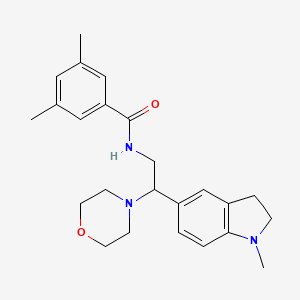

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)